Metabolic Bioactivation to a 2–9× More Potent N-Oxide Metabolite (TG100855)
TG100435 undergoes FMO-mediated N-oxidation to TG100855, a metabolite that is 2 to 9 times more potent than the parent compound against Src family kinases [1]. This metabolic activation has no equivalent among the major comparator Src inhibitors: dasatinib is primarily cleared by CYP3A4-mediated oxidation and does not yield a more active metabolite [2]; bosutinib and saracatinib likewise lack a bioactivation step that amplifies kinase inhibition. Consequently, the overall tyrosine kinase inhibition achieved after oral administration of TG100435 in animal models is substantially greater than what would be predicted from the parent compound's intrinsic Ki values alone [1].
| Evidence Dimension | Metabolite potency amplification factor |
|---|---|
| Target Compound Data | TG100855 metabolite: 2–9× more potent than TG100435 (Src family kinase inhibition); systemic exposure of TG100855 is 1.1× (rat) and 2.1× (dog) greater than TG100435 after oral TG100435 dosing [1] |
| Comparator Or Baseline | Dasatinib: no active metabolite with increased potency reported; primary metabolic pathway is CYP3A4-mediated hydroxylation with inactive products [2]. Bosutinib and saracatinib: no bioactivation to a more potent metabolite reported. |
| Quantified Difference | TG100855 is 2–9× more potent than parent TG100435; no potency amplification observed for dasatinib, bosutinib, or saracatinib metabolites |
| Conditions | Recombinant human kinase assays for Ki determination (TG100435/TG100855); in vivo oral PK studies in rat and dog; in vitro metabolism in human liver microsomes and recombinant enzymes [1] |
Why This Matters
Procurement decisions must account for the fact that TG100435 functions effectively as a prodrug—its in vivo pharmacology is dominated by the metabolite TG100855, making in vitro IC50/Ki data for the parent compound alone misleading for predicting in vivo potency.
- [1] Hu SX, Soll R, Yee S, Lohse DL, Kousba A, Zeng B, et al. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435... Drug Metab Dispos. 2007 Jun;35(6):929-36. doi: 10.1124/dmd.106.014290. PMID: 17371799. View Source
- [2] Kamath AV, Wang J, Lee FY, Marathe PH. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemother Pharmacol. 2008 Mar;61(3):365-76. doi: 10.1007/s00280-007-0478-8. PMID: 17429625. View Source
